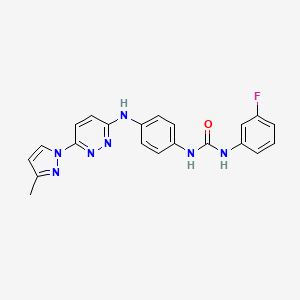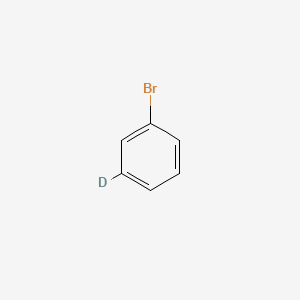
Bromobenzene (3 D)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bromobenzene is an organic compound with the chemical formula C6H5Br. It is an aryl bromide and the simplest of the bromobenzenes, consisting of a benzene ring substituted with one bromine atom. Bromobenzene is a colorless liquid, although older samples can appear yellow. It is primarily used as a reagent in organic synthesis and has a pleasant aromatic odor .
准备方法
Synthetic Routes and Reaction Conditions: Bromobenzene can be synthesized through several methods:
Direct Bromination of Benzene: This method involves the reaction of benzene with bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide.
Sandmeyer Reaction: This method involves the diazotization of aniline to form a diazonium salt, which is then reacted with cuprous bromide to produce bromobenzene.
Industrial Production Methods: In industrial settings, bromobenzene is often produced by the direct bromination of benzene due to its simplicity and cost-effectiveness. The reaction is carried out in large reactors with precise temperature control to maximize yield and minimize by-products .
化学反应分析
Types of Reactions: Bromobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: Bromobenzene can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: Bromobenzene is commonly used in palladium-catalyzed coupling reactions such as the Suzuki reaction, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Grignard Reagent Formation: Bromobenzene reacts with magnesium in dry ether to form phenylmagnesium bromide.
Suzuki Reaction: This reaction typically involves a palladium catalyst, a base (such as potassium carbonate), and a boronic acid under mild conditions.
Major Products:
Phenylmagnesium Bromide: Used in various organic synthesis reactions.
Biaryl Compounds: Formed through coupling reactions and used in pharmaceuticals and materials science.
科学研究应用
Bromobenzene has a wide range of applications in scientific research:
Organic Synthesis: It is used as a precursor to synthesize various organic compounds, including pharmaceuticals and agrochemicals.
Flame Retardants: Bromobenzene and its derivatives are used as flame retardants in polymers and plastics due to their high combustion temperature.
Toxicology Studies: Bromobenzene is used as a model compound to study chemically-induced liver toxicity.
Crystallization Solvent: It is used as a solvent for large-scale crystallizations in chemical research.
作用机制
Bromobenzene exerts its effects primarily through its metabolites. After absorption, it is metabolized by cytochrome P-450 enzymes to form reactive intermediates such as epoxide and quinone derivatives. These reactive metabolites can covalently bind to hepatic macromolecules, leading to liver damage. The binding of these metabolites can reduce oxygen uptake and ATP levels in hepatocytes, alter calcium balance, and decrease cytosolic and mitochondrial glutathione levels .
相似化合物的比较
- Fluorobenzene (C6H5F)
- Chlorobenzene (C6H5Cl)
- Iodobenzene (C6H5I)
Comparison:
- Reactivity: Bromobenzene is more reactive than chlorobenzene but less reactive than iodobenzene in nucleophilic substitution reactions due to the bond strength of the carbon-halogen bond.
- Applications: While all these compounds are used in organic synthesis, bromobenzene is particularly favored for forming Grignard reagents and in coupling reactions due to its optimal reactivity and stability .
Bromobenzene’s unique combination of reactivity, stability, and versatility makes it a valuable compound in both research and industrial applications.
属性
IUPAC Name |
1-bromo-3-deuteriobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br/c7-6-4-2-1-3-5-6/h1-5H/i2D |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QARVLSVVCXYDNA-VMNATFBRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC=CC(=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
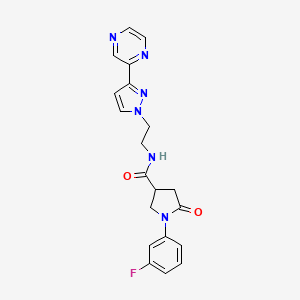
![2-Cyclopropyl-5-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-4-methyl-6-(methylsulfanyl)pyrimidine](/img/structure/B2909530.png)
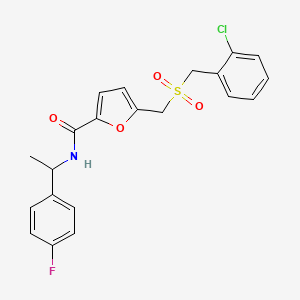
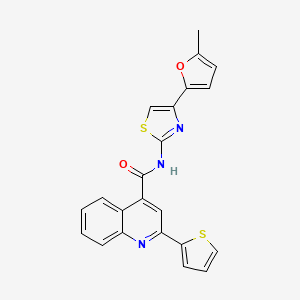
![2-(3-methoxybenzyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2909536.png)
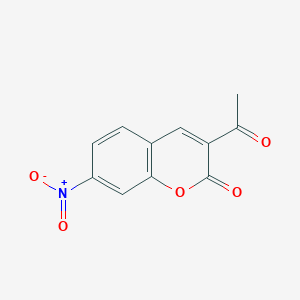
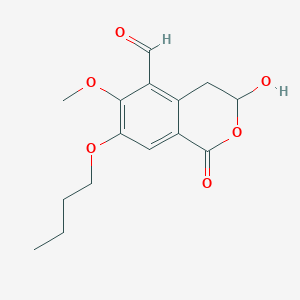
![N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B2909540.png)
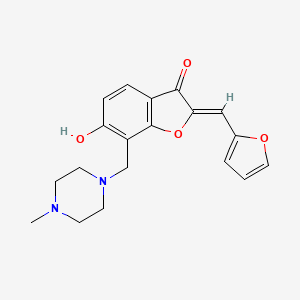
![4-[3-(4-ETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE](/img/structure/B2909545.png)
![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide](/img/structure/B2909548.png)
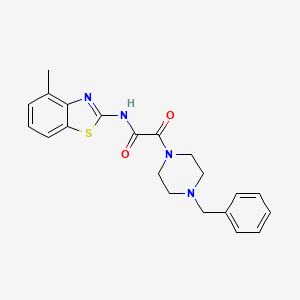
![1-(4-chlorophenyl)-4-{1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2909550.png)
